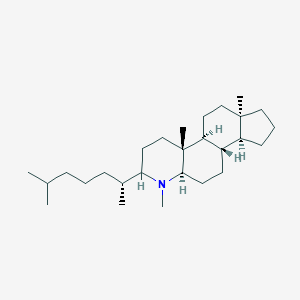![molecular formula C20H24N10O14P2 B160587 2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one CAS No. 61093-23-0](/img/structure/B160587.png)
2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one
Overview
Description
Cyclic bis-(3’, 5’)-dimeric guanosine monophosphate (disodium) is a nucleotide-based signaling molecule discovered in 1987. It is a secondary messenger that plays a crucial role in regulating various biological processes in bacteria, including motility, biofilm formation, virulence, and cell cycle progression . This compound is also known for its ability to bind to specific receptors in human cells, modulating host cellular responses and exhibiting potential as a therapeutic target .
Mechanism of Action
Target of Action
Cyclic-di-GMP (c-di-GMP) is a ubiquitous secondary messenger in many bacterial species . It interacts with a wide range of downstream receptors, including enzymes and riboswitches, in both prokaryotic and eukaryotic systems . These receptors bind c-di-GMP and elicit output responses, playing vital roles in numerous biological processes .
Mode of Action
The interaction of c-di-GMP with its targets leads to distinct biological responses . The intracellular concentration of c-di-GMP is controlled by diguanylate cyclases (DGCs) and phosphodiesterases (PDEs) . DGCs catalyze c-di-GMP production by consuming two GTP molecules, whereas PDEs catalyze the degradation of c-di-GMP into a pGpG linear nucleotide or two GTP molecules . Signal transduction occurs through c-di-GMP binding to downstream receptors, triggered by sensing environmental or cellular cues .
Biochemical Pathways
C-di-GMP plays regulatory roles in numerous cellular activities, including cell motility, biofilm formation and dispersion, cell division, differentiation, quorum sensing, and virulence . It also controls transcription initiation and termination, translation, exopolysaccharide (EPS) synthesis and secretion, flagellar and type III secretion system assembly, cell cycle progression, proteolysis of target proteins, and involvement in the localization of target proteins .
Pharmacokinetics
It’s known that the intracellular concentration of c-di-gmp is controlled by the antagonistic activities of dgcs and pdes . These enzymes are often regulated by various external and internal cues, allowing the cell to adjust the intracellular c-di-GMP concentration according to its environment .
Result of Action
The binding of c-di-GMP to its receptors triggers a variety of cellular processes. For instance, it promotes biofilm formation by upregulating the expression of csgD, a major regulator of biofilm formation in Salmonella typhimurium . It also regulates cell motility, surface attachment, virulence, and persistence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of c-di-GMP. For instance, under stress conditions, certain phosphodiesterases are activated, leading to a decrease in intracellular c-di-GMP levels and triggering biofilm dispersal . Furthermore, the presence of certain ions, such as Ca2+, can promote c-di-GMP secretion and enhance biofilm formation .
Biochemical Analysis
Biochemical Properties
Cyclic Diguanylic Acid interacts with a wide range of enzymes, proteins, and other biomolecules. The intracellular concentration of Cyclic Diguanylic Acid is controlled by diguanylate cyclases (DGCs) and phosphodiesterases (PDEs) . DGCs catalyze Cyclic Diguanylic Acid production by consuming two GTP molecules, whereas PDEs catalyze the degradation of Cyclic Diguanylic Acid into a pGpG linear nucleotide or two GTP molecules . Signal transduction occurs through Cyclic Diguanylic Acid binding to downstream receptors, triggered by sensing environmental or cellular cues .
Cellular Effects
Cyclic Diguanylic Acid has a profound impact on various types of cells and cellular processes. It influences cell function by regulating cell motility, biofilm formation and dispersion, cell division, differentiation, quorum sensing, and virulence . It also controls transcription initiation and termination, translation, exopolysaccharide (EPS) synthesis and secretion, flagellar and type III secretion system assembly, cell cycle progression, proteolysis of target proteins, and involvement in the localization of target proteins .
Molecular Mechanism
Cyclic Diguanylic Acid exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to a diverse array of protein or RNA effectors which include PilZ domain-containing proteins, transcription factors, proteases, kinases, and riboswitches .
Temporal Effects in Laboratory Settings
In laboratory settings, Cyclic Diguanylic Acid shows dynamic changes with high temporal resolution . A genetically encoded biosensor has been developed to track Cyclic Diguanylic Acid in single cells and with high temporal resolution over extended imaging times .
Dosage Effects in Animal Models
In animal models, the effects of Cyclic Diguanylic Acid vary with different dosages . It enhances protective innate immunity in a murine model of pertussis . The immune responses were associated with an earlier and more vigorous expression of Th1-type cytokines, as well as an increase in the induction of nitric oxide in the lungs of treated animals, resulting in significant reduction of bacterial numbers in the lungs of infected mice .
Metabolic Pathways
Cyclic Diguanylic Acid is involved in numerous metabolic pathways. It interacts with a multitude of enzymes and cofactors . Proteins involved in Cyclic Diguanylic Acid metabolism and regulation, such as diguanylate cyclases, phosphodiesterases, and PilZ-containing proteins, were encoded in bacterial genomes .
Transport and Distribution
Cyclic Diguanylic Acid is transported and distributed within cells and tissues . As Cyclic Diguanylic Acid is a small molecule which can diffuse easily inside the cell, there must be a mechanism for activating only specific Cyclic Diguanylic Acid-associated pathways at a given point of time while avoiding any undesirable crosstalk between the numerous Cyclic Diguanylic Acid-binding partners .
Subcellular Localization
It has been shown that the transcriptional regulator, VpsT, requires Cyclic Diguanylic Acid binding for subcellular localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclic bis-(3’, 5’)-dimeric guanosine monophosphate (disodium) can be synthesized using both chemical and enzymatic methods. The enzymatic synthesis is considered the most efficient method. It involves the use of diguanylate cyclases, which catalyze the condensation of two guanosine-5’-triphosphate molecules to form cyclic bis-(3’, 5’)-dimeric guanosine monophosphate . The reaction conditions typically require the presence of divalent cations such as magnesium or manganese to facilitate the enzymatic activity .
Industrial Production Methods
For industrial-scale production, the enzymatic method is preferred due to its efficiency and scalability. Thermophilic diguanylate cyclases, which are more stable and less prone to product inhibition, are often used. These enzymes can produce hundreds of milligrams of cyclic bis-(3’, 5’)-dimeric guanosine monophosphate using small amounts of biocatalyst .
Chemical Reactions Analysis
Types of Reactions
Cyclic bis-(3’, 5’)-dimeric guanosine monophosphate (disodium) undergoes various chemical reactions, including hydrolysis and binding interactions with specific receptors. The hydrolysis of cyclic bis-(3’, 5’)-dimeric guanosine monophosphate is catalyzed by phosphodiesterases, which break it down into linear nucleotides or guanosine monophosphate .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of phosphodiesterases with EAL or HD-GYP domains. These enzymes facilitate the breakdown of cyclic bis-(3’, 5’)-dimeric guanosine monophosphate under physiological conditions .
Major Products Formed
The primary products of the hydrolysis reaction are linear nucleotides such as 5’-phosphoguanylyl-(3’→5’)-guanosine and guanosine monophosphate .
Scientific Research Applications
Comparison with Similar Compounds
Cyclic bis-(3’, 5’)-dimeric guanosine monophosphate (disodium) is unique compared to other secondary messengers due to its specific role in bacterial signaling and its ability to modulate host immune responses. Similar compounds include:
Cyclic adenosine monophosphate (c-AMP): Another secondary messenger involved in various cellular processes in both prokaryotes and eukaryotes.
Cyclic guanosine monophosphate (c-GMP): A signaling molecule that regulates vascular tone, cell growth, and apoptosis.
Cyclic di-adenosine monophosphate (c-di-AMP): A secondary messenger involved in bacterial growth, cell wall maintenance, and virulence.
Cyclic bis-(3’, 5’)-dimeric guanosine monophosphate (disodium) stands out due to its dual role in bacterial signaling and host immune modulation, making it a promising target for therapeutic interventions .
Properties
IUPAC Name |
2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O14P2/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFDLKSEZWEFGL-MHARETSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N10O14P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027528 | |
| Record name | Cyclic diguanylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61093-23-0 | |
| Record name | c-Di-GMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61093-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cyclic diguanylic acid (c-di-GMP) and what is its significance in bacteria?
A: Cyclic diguanylic acid (c-di-GMP) is a ubiquitous second messenger molecule found in bacteria. [] It plays a crucial role in regulating a wide range of cellular processes in bacteria, primarily acting as a molecular switch between motile (free-swimming) and sessile (surface-attached) lifestyles. []
Q2: How is c-di-GMP synthesized and degraded within bacterial cells?
A: c-di-GMP is synthesized from two molecules of GTP by enzymes called diguanylate cyclases (DGCs), which contain a characteristic GGDEF domain. [, ] Conversely, c-di-GMP is degraded into linear pGpG or two GMP molecules by enzymes called phosphodiesterases (PDEs), which possess either EAL or HD-GYP domains. [, ]
Q3: How does the number of genes encoding c-di-GMP-modulating enzymes affect bacterial adaptation?
A: Bacteria exhibit significant variation in the number of genes encoding GGDEF, EAL, and HD-GYP proteins. [] A greater number of these genes translate into a more complex c-di-GMP signaling network, enabling bacteria to fine-tune the regulation of target genes and optimize their adaptation to diverse environments. [, ]
Q4: What is the general mechanism of action of c-di-GMP in bacterial signaling pathways?
A: c-di-GMP exerts its regulatory effects by binding to various effector proteins, such as transcription factors, enzymes, and multimeric protein complexes. [] This binding event triggers downstream signaling cascades that ultimately control a wide range of bacterial behaviors, including biofilm formation, motility, virulence, and cell cycle progression.
Q5: How does c-di-GMP influence biofilm formation?
A: High intracellular levels of c-di-GMP generally promote biofilm formation. [, , , ] This is achieved through multiple mechanisms, including:
- Repression of motility: c-di-GMP inhibits bacterial motility by reducing flagellar synthesis and function, thereby promoting surface attachment. [, , , ] For instance, in Pseudomonas aeruginosa, elevated c-di-GMP levels lead to reduced flagellar motility and enhanced biofilm formation. []
- Induction of biofilm matrix production: c-di-GMP stimulates the production of extracellular polysaccharide (EPS), a major component of the biofilm matrix. [, , ] For example, in Pseudomonas aeruginosa, the diguanylate cyclase RoeA promotes EPS production and contributes to biofilm formation. []
- Regulation of adhesin expression: c-di-GMP can modulate the expression of bacterial adhesins, which mediate attachment to surfaces and other cells. [] In Pseudomonas putida, c-di-GMP/FleQ regulates the transcription of lapE, which encodes an outer membrane pore protein involved in adhesin secretion and biofilm formation. []
Q6: How does c-di-GMP impact bacterial motility?
A: Elevated c-di-GMP levels typically suppress bacterial motility, primarily by inhibiting flagellar synthesis and function. [, , , ] For example, in Myxococcus xanthus, c-di-GMP regulates type IV pilus-dependent motility. [] Conversely, low c-di-GMP levels generally promote motility by facilitating flagellar biosynthesis and rotation. []
Q7: Does c-di-GMP regulate virulence in pathogenic bacteria?
A: The role of c-di-GMP in bacterial virulence is complex and can be context-dependent. While generally considered an inhibitor of virulence factors, exceptions to this paradigm exist. []
- Virulence suppression: In some pathogens, high c-di-GMP levels correlate with reduced virulence, often indirectly through the inhibition of motility and biofilm dispersal. [, , ] In Vibrio cholerae, for example, c-di-GMP directly inhibits the expression of cholera toxin. []
- Virulence enhancement: Conversely, in certain pathogens, c-di-GMP contributes to virulence by promoting host colonization, persistence, and immune evasion. [, , ] For instance, in Ehrlichia chaffeensis, c-di-GMP signaling is essential for bacterial invasion of human monocytes. []
Q8: Can you provide examples of specific c-di-GMP effector proteins and their functions?
A8: Numerous c-di-GMP effector proteins have been identified, each contributing to specific downstream effects:
- FleQ: In Pseudomonas species, FleQ acts as a transcriptional regulator, controlling the expression of biofilm- and flagellum-related genes in response to c-di-GMP. []
- BldD: In Streptomyces, BldD dimerizes upon binding to c-di-GMP, impacting the transcription of genes involved in differentiation and development. []
- PilZ domain proteins: These proteins, often containing one or more PilZ domains, are common c-di-GMP receptors involved in various cellular processes. [, , ] For instance, in Myxococcus xanthus, PlpA, PixA, and PixB are PilZ domain proteins with distinct roles in regulating motility and development. []
- MshE: This ATPase, associated with type IV pilus, binds c-di-GMP via its N-terminal T2SSE_N domain, influencing pilus-dependent processes. []
Q9: How is c-di-GMP signaling specificity achieved in bacteria with complex c-di-GMP networks?
A9: Maintaining signaling specificity in bacteria with numerous DGCs and PDEs is crucial for proper cellular function. Several mechanisms contribute to this specificity:
- Spatiotemporal regulation: The localization and timing of c-di-GMP synthesis and degradation are tightly controlled. [, , , ] Specific DGCs and PDEs are often localized to distinct cellular compartments or expressed under specific conditions, ensuring that c-di-GMP signals are directed to the appropriate downstream effectors.
- Protein-protein interactions: Direct interactions between c-di-GMP-metabolizing enzymes and their cognate effectors contribute to signaling fidelity. [, , , ] These interactions can enhance the local concentration of c-di-GMP near its target, preventing cross-talk between different pathways.
- Feedback regulation: c-di-GMP can modulate the activity of DGCs and PDEs through feedback mechanisms, fine-tuning its own intracellular levels. [] This feedback control helps to maintain c-di-GMP homeostasis and prevent aberrant signaling.
Q10: How does the study of c-di-GMP signaling contribute to our understanding of bacterial pathogenesis and potential therapeutic interventions?
A10: Understanding the intricacies of c-di-GMP signaling in pathogenic bacteria holds significant promise for developing novel therapeutic strategies:
- Anti-biofilm agents: Disrupting c-di-GMP signaling pathways essential for biofilm formation could lead to new treatments for chronic and recurrent infections. [, ] Targeting DGCs, PDEs, or c-di-GMP effector proteins could potentially prevent biofilm formation or disperse existing biofilms, rendering bacteria more susceptible to antibiotics and host immune responses.
- Antivirulence therapies: Modulating c-di-GMP signaling in pathogens where it promotes virulence could attenuate their pathogenicity and enhance the efficacy of existing treatments. [] Inhibiting specific DGCs or activating specific PDEs involved in virulence regulation could potentially disarm pathogens without directly killing them, thereby minimizing the emergence of antibiotic resistance.
- Probiotic interventions: Manipulating c-di-GMP signaling in beneficial bacteria could enhance their ability to colonize the host and outcompete pathogens. [] Increasing c-di-GMP levels in probiotics could potentially enhance their biofilm-forming capacity, improving their persistence and effectiveness in the gut.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


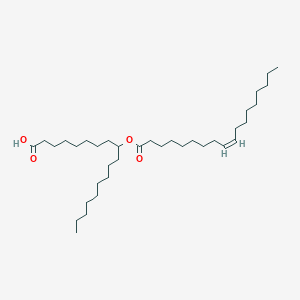
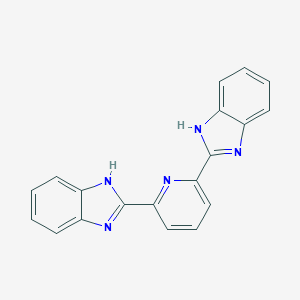
![4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B160511.png)
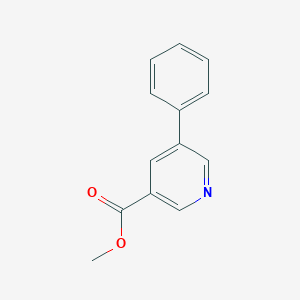
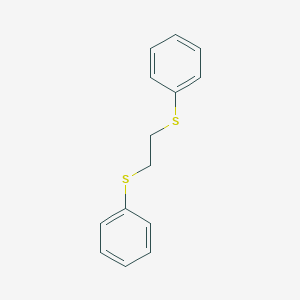
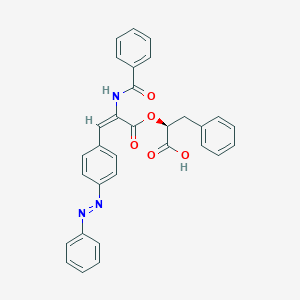
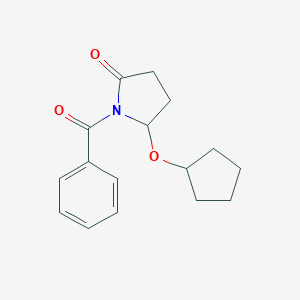
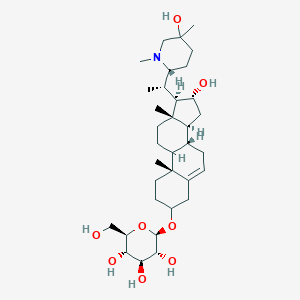
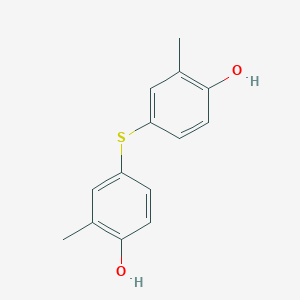
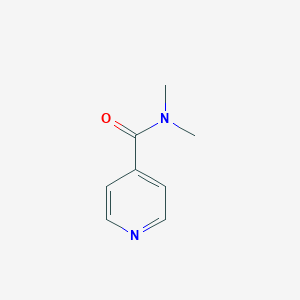
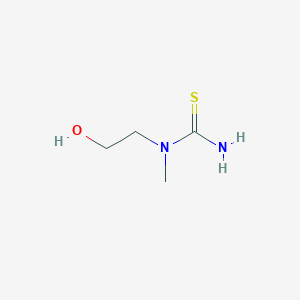
![N-(1H-Benzo[d]imidazol-4-yl)formamide](/img/structure/B160531.png)
